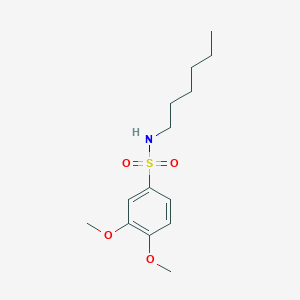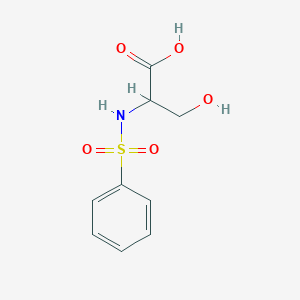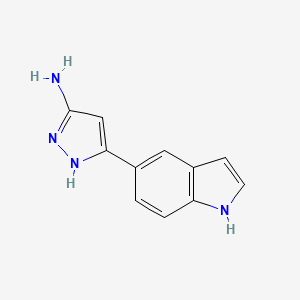
5-(1H-indol-5-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-5-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds. It features an indole ring fused with a pyrazole ring, both of which are significant in medicinal chemistry due to their biological activities. Indole derivatives are known for their presence in natural products and drugs, playing crucial roles in cell biology . Pyrazole derivatives, on the other hand, are known for their anti-inflammatory, analgesic, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-5-yl)-1H-pyrazol-3-amine typically involves the construction of the indole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indole-5-carboxaldehyde with hydrazine hydrate can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1H-indol-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-indol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives: Studied as PIM2 kinase inhibitors.
Uniqueness
5-(1H-indol-5-yl)-1H-pyrazol-3-amine is unique due to its dual indole-pyrazole structure, which imparts a combination of biological activities. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(1H-indol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H10N4/c12-11-6-10(14-15-11)7-1-2-9-8(5-7)3-4-13-9/h1-6,13H,(H3,12,14,15) |
InChI Key |
NCFNXPXCURKCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


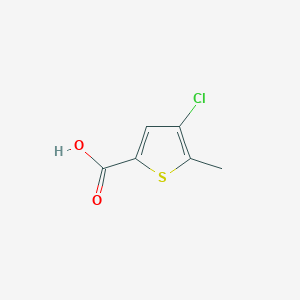
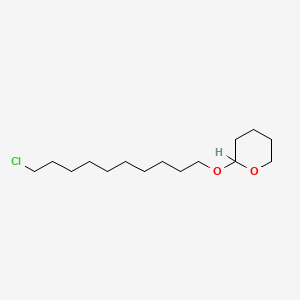
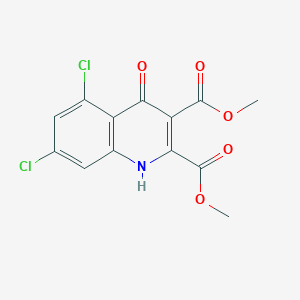
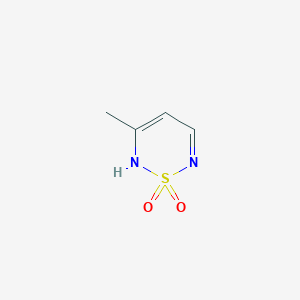
![1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8657153.png)

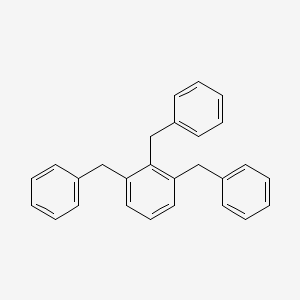
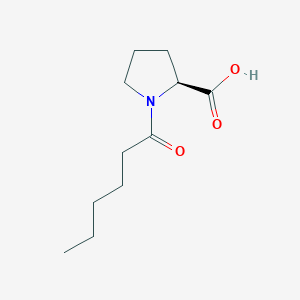

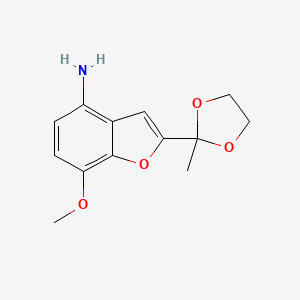
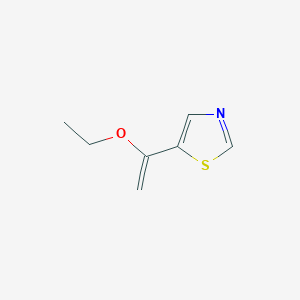
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)
